Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1803585-53-6
VCID: VC3016344
InChI: InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12-9-15-8-11-16-10-17-20(11)12/h8-10H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC3=NC=NN23
Molecular Formula: C14H20N6O2
Molecular Weight: 304.35 g/mol

Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate

CAS No.: 1803585-53-6

Cat. No.: VC3016344

Molecular Formula: C14H20N6O2

Molecular Weight: 304.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate - 1803585-53-6

Specification

CAS No. 1803585-53-6
Molecular Formula C14H20N6O2
Molecular Weight 304.35 g/mol
IUPAC Name tert-butyl 4-([1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12-9-15-8-11-16-10-17-20(11)12/h8-10H,4-7H2,1-3H3
Standard InChI Key VKNHWADZTPGLHP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC3=NC=NN23
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC3=NC=NN23

Introduction

Tert-butyl 4-{ triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate is a synthetic organic compound with a molecular formula of C14H20N6O2 and a molecular weight of 304.35 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine moiety, and a triazolo-pyrazine ring system. It is primarily utilized in research settings due to its potential pharmacological properties and versatility in chemical synthesis.

Chemical Data Table

PropertyValue
Molecular FormulaC14H20N6O2
Molecular Weight304.35 g/mol
CAS Number1803585-53-6
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Biological Activities and Potential Applications

Research indicates that compounds similar to tert-butyl 4-{ triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate exhibit significant biological activities. These include potential roles as inverse agonists for retinoic acid receptor-related orphan receptor gamma t and inhibitors of Janus kinases 1 and 2. Such activities suggest implications for modulating immune responses and cellular signaling pathways, which could be relevant in treating various diseases such as autoimmune disorders and cancers.

Comparison with Analogous Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylateContains a dimethyl pyrazole instead of triazolo-pyrazine
Tert-butyl 4-(pyrazin-2-yl)piperazine-1-carboxylateLacks the triazole group; focuses on pyrazine interactions
Tert-butyl 3-(triazolopyridin)carboxamideFeatures a different nitrogen heterocycle; potential for different biological activity

Synthetic Routes and Research Methods

Several synthetic routes have been developed for the preparation of tert-butyl 4-{ triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate. Common methods include multi-step reactions involving the formation of the triazolo-pyrazine core followed by attachment to the piperazine moiety. Interaction studies involving this compound often utilize techniques such as molecular docking and binding affinity assays to evaluate its potential as a therapeutic agent.

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